molecular formula C26H36Br2N4S2 B3094624 3,6-Bis[4-(2-ethylhexyl)-5-bromo-2-thienyl]-1,2,4,5-tetrazine CAS No. 1260224-09-6

3,6-Bis[4-(2-ethylhexyl)-5-bromo-2-thienyl]-1,2,4,5-tetrazine

Cat. No.: B3094624
CAS No.: 1260224-09-6
M. Wt: 628.5 g/mol
InChI Key: RNZMRKMPTNFFOX-UHFFFAOYSA-N
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Description

3,6-Bis[4-(2-ethylhexyl)-5-bromo-2-thienyl]-1,2,4,5-tetrazine is a useful research compound. Its molecular formula is C26H36Br2N4S2 and its molecular weight is 628.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Cyclometallation and Structural Properties

Research by Sarkar et al. (2008) demonstrates the interaction of 3,6-bis(2-thienyl)-1,2,4,5-tetrazine with platinum complexes, highlighting its utility in cyclometallation reactions. This work showcases the compound's role in forming structurally unique complexes with uncoordinated thiophene sulfur atoms, indicating potential applications in the development of novel organometallic structures with specific electronic and optical properties (Sarkar et al., 2008).

Heterocyclic Chemistry and Material Synthesis

Studies on heterocyclic 1,2,4,5-tetrazines by Yeh et al. (1994) provide insights into the synthesis and properties of tetrazine derivatives. The bond lengths and structural details explored in these studies can inform the design and synthesis of novel materials with applications in organic electronics and photonics (Yeh et al., 1994).

Energetic Materials Development

Research into bifunctional building blocks like 3,6-bis(2H-tetrazol-5-yl)-1,2,4,5-tetrazine reveals their potential in synthesizing linear oligoheterocycles. Such compounds are noted for their energy-rich properties and could be leveraged in the development of high-performance energetic materials (Sauer et al., 2001).

Stabilization in Mixed-Valent States

The stabilization effects observed in diruthenium(III,II) mixed-valent states using tetrazine ligand-bridged complexes, as researched by Sarkar et al. (2003), underscore the potential of tetrazine derivatives in electrochemical applications and molecular electronics. Such compounds could help in designing systems with enhanced charge transfer capabilities (Sarkar et al., 2003).

Conjugated Polymers for Electronic Applications

Ding et al. (2011) explored the preparation of 3,6-bis(3-hexylthien-2-yl)-s-tetrazine and its copolymers, highlighting their applications in organic electronics. The ability of these materials to show broad light absorption and the influence of molecular conformation on electronic properties point to their potential in solar cell technology and organic semiconductors (Ding et al., 2011).

Properties

IUPAC Name

3,6-bis[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]-1,2,4,5-tetrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36Br2N4S2/c1-5-9-11-17(7-3)13-19-15-21(33-23(19)27)25-29-31-26(32-30-25)22-16-20(24(28)34-22)14-18(8-4)12-10-6-2/h15-18H,5-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZMRKMPTNFFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC1=C(SC(=C1)C2=NN=C(N=N2)C3=CC(=C(S3)Br)CC(CC)CCCC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36Br2N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,6-Bis[4-(2-ethylhexyl)-5-bromo-2-thienyl]-1,2,4,5-tetrazine
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3,6-Bis[4-(2-ethylhexyl)-5-bromo-2-thienyl]-1,2,4,5-tetrazine
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3,6-Bis[4-(2-ethylhexyl)-5-bromo-2-thienyl]-1,2,4,5-tetrazine
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3,6-Bis[4-(2-ethylhexyl)-5-bromo-2-thienyl]-1,2,4,5-tetrazine
Reactant of Route 5
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3,6-Bis[4-(2-ethylhexyl)-5-bromo-2-thienyl]-1,2,4,5-tetrazine
Reactant of Route 6
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3,6-Bis[4-(2-ethylhexyl)-5-bromo-2-thienyl]-1,2,4,5-tetrazine

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